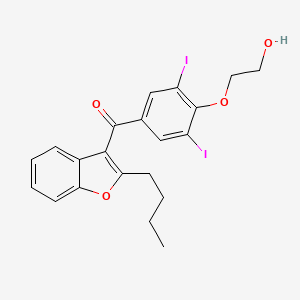

Amiodarone metabolite M5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

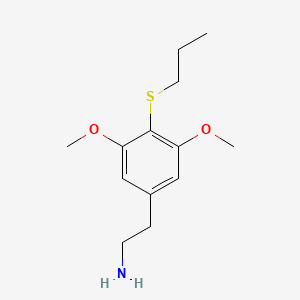

Amiodarone metabolite M5 is a derivative of amiodarone, a potent antiarrhythmic agent used to treat various types of cardiac arrhythmias. Amiodarone is metabolized in the liver, and its metabolites, including M5, contribute to its pharmacological and toxicological effects. Understanding the properties and behavior of this compound is crucial for optimizing therapeutic strategies and minimizing adverse effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of amiodarone metabolite M5 involves several steps, starting from the parent compound, amiodarone. The primary metabolic pathway includes dealkylation, hydroxylation, and deamination reactions. These reactions are typically catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 .

Industrial Production Methods

Industrial production of this compound is generally achieved through controlled biotransformation processes using human liver microsomes or recombinant enzymes. These methods ensure the selective formation of the desired metabolite while minimizing the production of unwanted by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Amiodarone metabolite M5 undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.

Reduction: Involves the reduction of specific functional groups within the molecule.

Substitution: Replacement of certain functional groups with others, often mediated by enzymatic activity

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Cytochrome P450 enzymes: For oxidation and dealkylation reactions.

Alcohol dehydrogenase inhibitors: To study the involvement of alcohol dehydrogenase in the metabolism.

Major Products Formed

The major products formed from the reactions of this compound include hydroxylated derivatives and dealkylated metabolites. These products are often analyzed using advanced techniques such as ultra-performance liquid chromatography and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Amiodarone metabolite M5 has several scientific research applications, including:

Chemistry: Studying the metabolic pathways and reaction mechanisms of amiodarone and its metabolites.

Biology: Investigating the effects of this compound on cellular functions and mitochondrial respiration.

Wirkmechanismus

Amiodarone metabolite M5 exerts its effects primarily through the inhibition of cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8. This inhibition affects the metabolism of various drugs and endogenous compounds, leading to potential drug-drug interactions and altered pharmacokinetics . The molecular targets and pathways involved include the electron transport chain in mitochondria, where this compound inhibits complexes I and II, leading to impaired mitochondrial respiration .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to amiodarone metabolite M5 include:

Desethylamiodarone: Another major metabolite of amiodarone with similar pharmacological properties.

Mono-N-desethylamiodarone: A metabolite formed through the dealkylation of amiodarone.

Di-N-desethylamiodarone: A further dealkylated metabolite of amiodarone.

Uniqueness

This compound is unique due to its specific inhibitory effects on cytochrome P450 enzymes and its role in mitochondrial dysfunction. These properties distinguish it from other amiodarone metabolites and contribute to its distinct pharmacological and toxicological profile .

Eigenschaften

CAS-Nummer |

135048-44-1 |

|---|---|

Molekularformel |

C21H20I2O4 |

Molekulargewicht |

590.2 g/mol |

IUPAC-Name |

(2-butyl-1-benzofuran-3-yl)-[4-(2-hydroxyethoxy)-3,5-diiodophenyl]methanone |

InChI |

InChI=1S/C21H20I2O4/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(22)21(16(23)12-13)26-10-9-24/h4-6,8,11-12,24H,2-3,7,9-10H2,1H3 |

InChI-Schlüssel |

FHWJUIZOKDUAQQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCO)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)

![methyl 8-(bromomethyl)-4-dodecanoyloxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12761268.png)